molecular formula C9H13NOS B13603365 (s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol

(s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol

Cat. No.: B13603365
M. Wt: 183.27 g/mol
InChI Key: SISQHIHFZXIWAT-SECBINFHSA-N
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Description

(s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is an organic compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine and a reducing agent. One common method involves the use of sodium borohydride as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methylphenyl)ethan-1-ol: Lacks the methylthio group, resulting in different chemical properties.

    2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of a methylthio group, affecting its reactivity and interactions.

    2-Amino-2-(4-chlorophenyl)ethan-1-ol: The presence of a chlorine atom alters its electronic properties and reactivity.

Uniqueness

(s)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

SISQHIHFZXIWAT-SECBINFHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CSC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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